Succinimidyl acridine-9-carboxylate
Overview
Description
Succinimidyl acridine-9-carboxylate is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This compound, in particular, is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of succinimidyl acridine-9-carboxylate typically involves the reaction of acridine-9-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Succinimidyl acridine-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the succinimidyl group.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Succinimidyl acridine-9-carboxylate is widely used in scientific research due to its ability to act as a fluorescent probe. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed as a fluorescent label for biomolecules, aiding in the visualization of cellular processes.
Industry: Utilized in the development of fluorescent materials for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of succinimidyl acridine-9-carboxylate involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s fluorescent properties also make it useful for tracking and visualizing biological processes at the molecular level.
Comparison with Similar Compounds
Succinimidyl acridine-9-carboxylate can be compared to other acridine derivatives, such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial and has similar DNA intercalating properties.
Proflavine: An antiseptic that intercalates into DNA and is used in microbiology.
What sets this compound apart is its succinimidyl group, which enhances its reactivity and makes it particularly useful as a fluorescent probe in biochemical applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acridine-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-15-9-10-16(22)20(15)24-18(23)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFRXOICZWDVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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